Formamide, N,N-dimethyl-, hydrofluoride

Description

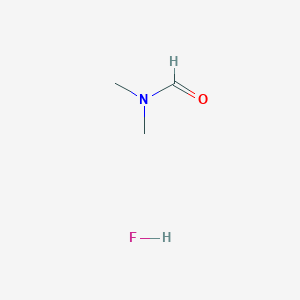

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61856-32-4 |

|---|---|

Molecular Formula |

C3H8FNO |

Molecular Weight |

93.10 g/mol |

IUPAC Name |

N,N-dimethylformamide;hydrofluoride |

InChI |

InChI=1S/C3H7NO.FH/c1-4(2)3-5;/h3H,1-2H3;1H |

InChI Key |

HSUXKCIDXHKULN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=O.F |

Origin of Product |

United States |

Formation and Thermodynamic Stability of N,n Dimethylformamide Hydrofluoride Complexes

Pathways of Complex Formation in Hydrogen Fluoride-N,N-Dimethylformamide Systems

Quantum chemical calculations have shed light on the formation pathways of (HF)m(DMF)n heterocomplexes. researchgate.net The primary tendency in the HF-DMF system is the addition of hydrogen fluoride (B91410) molecules to a cyclic (HF)mDMF fragment. researchgate.net This suggests a stepwise assembly process where the initial interaction between a single DMF molecule and one or more HF molecules creates a seed structure upon which further HF molecules can accrete. The resulting complexes can feature a variety of geometries, including both linear and cyclic arrangements, with the specific conformation influenced by the number of interacting molecules.

Quantitative Analysis of Complex Stability: Energetic and Thermodynamic Considerations

The stability of the formed complexes is a critical aspect of the HF-DMF system and can be understood by examining the energetic and thermodynamic parameters associated with their formation and dissociation.

Dissociation and Association Equilibria of (HF)m(DMF)n Heterocomplexes

The formation of (HF)m(DMF)n heterocomplexes is a dynamic process governed by dissociation and association equilibria. The strength of the interactions within these complexes dictates their stability. The formation of these complexes is driven by the minimization of the Gibbs free energy. aps.org The stability of a complex is a measure of the extent of its formation or transformation at equilibrium. researchgate.net

Molecular dynamics simulations and experimental techniques can provide insights into the association constants and lifetimes of these initial complexes. nih.gov The equilibrium between the free components and the complexed species is influenced by factors such as concentration and temperature.

Enthalpic and Entropic Contributions to Complexation

The formation of complexes in solution is governed by both enthalpic (ΔH) and entropic (ΔS) contributions, which together determine the change in Gibbs free energy (ΔG) of the process. researchgate.net In many cases of complex formation, the process is enthalpy-stabilized, meaning the formation of new bonds releases energy, making the enthalpy change negative and favorable. uniud.it However, the entropy change, which relates to the degree of disorder in the system, often opposes the complexation, as the association of multiple molecules into a single complex leads to a more ordered state. uniud.itmdpi.com

Influence of Stoichiometry on Complex Formation and Prevailing Molecular Forms in Solution

The stoichiometry, or the ratio of the components, in the HF-DMF solution has a profound impact on the nature of the complexes formed. nih.gov Varying the relative amounts of HF and DMF can lead to the formation of different (HF)m(DMF)n heterocomplexes, each with its own unique structure and stability.

Quantum chemical calculations for (HF)mDMF complexes with a higher number of HF molecules (m = 5–10) can provide valuable data on the structure and properties of the stable molecular forms that prevail in N,N-dimethylformamide solutions of hydrogen fluoride. researchgate.net This indicates that as the concentration of HF increases, larger and more complex structures become the dominant species in the solution. This relationship between stoichiometry and the resulting molecular architecture is a key factor in understanding the behavior of the HF-DMF system.

Molecular and Supramolecular Architecture of N,n Dimethylformamide Hydrofluoride

Crystal Structure Determination of N,N-Dimethylformamide Hydrofluoride and Related Systems

The precise determination of the crystal structures of N,N-dimethylformamide hydrofluoride and analogous compounds has been instrumental in understanding their chemical and physical properties. Quantum chemical calculations have been employed to study the structure, stability, and formation pathways of various (HF)m(DMF)n heterocomplexes. researchgate.net These studies suggest that the addition of hydrogen fluoride (B91410) molecules to a cyclic (HF)mDMF fragment is a primary trend in the formation of these complexes. researchgate.net

For the related N,N-dimethylformamide (DMF) crystal, investigations under high pressure (up to 1.7 GPa) and low temperature (down to 100 K) have shown that it crystallizes in the same triclinic phase, space group P-1, with two symmetry-independent molecules. acs.orgresearchgate.net This exceptional stability is attributed to the low triclinic symmetry and the presence of two independent molecules, which provide a large number of degrees of freedom. acs.orgresearchgate.net

Single-crystal X-ray diffraction is the definitive method for elucidating the atomic-level structure of crystalline solids. Studies on complexes of hydrogen fluoride with organic bases, including systems related to DMF, have successfully determined their crystal structures. researchgate.net For instance, the crystal structures of complexes between pyridine (B92270) (C₅H₅N) and hydrogen fluoride (HF) in various stoichiometries (1:1, 1:2, 1:3, and 1:4) have been resolved using this technique. researchgate.net

Similarly, the crystal structure of pure N,N-dimethylformamide was determined at 90 K from single-crystal X-ray diffraction data. rsc.org High-pressure single-crystal X-ray diffraction has also been used to study DMF's structure under compression, revealing details about its packing and intermolecular distances. acs.orgresearchgate.net

| Parameter | Value (0.1 MPa / 90 K) researchgate.net | Value (0.78 GPa / 296 K) researchgate.net | Value (1.70 GPa / 296 K) researchgate.net |

|---|---|---|---|

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | 5.9474(8) | 5.943(6) | 5.838(5) |

| b (Å) | 6.0008(12) | 6.108(6) | 5.918(5) |

| c (Å) | 10.4205(11) | 10.311(11) | 10.1330(17) |

| α (°) | 89.821(9) | 89.70(8) | 89.60(3) |

| β (°) | 88.179(10) | 88.73(9) | 88.39(3) |

| γ (°) | 88.309(13) | 88.13(8) | 88.29(3) |

| Volume (ų) | 410.41 | 402.5(7) | 375.5(4) |

| Z | 4 (Z' = 2) | 4 (Z' = 2) | 4 (Z' = 2) |

Hydrogen bonds are the principal directional forces governing the supramolecular assembly in these systems. youtube.com

F-H···N Hydrogen Bonds: In related systems, the interaction between hydrogen fluoride and nitrogen-containing organic bases provides clear evidence of strong hydrogen bonding. The 1:1 complex of pyridine and hydrogen fluoride features a direct F-H···N hydrogen bond. researchgate.net With an F···N distance of 247.2 (2) pm, it represents one of the strongest known hydrogen bonds between a fluorine and a nitrogen atom. researchgate.net In this specific complex, the pyridine base is not protonated by the acid. researchgate.net

C-H···O Hydrogen Bonds: In the crystal structure of pure N,N-dimethylformamide, C-H···O intermolecular interactions are prominent. rsc.org The structure contains two crystallographically independent molecules that form four-membered, centrosymmetric rings. rsc.org These rings are held together by two types of C-H···O interactions: one involving the formyl protons with a C···O distance of 329.41(9) pm, and another involving the methyl protons with a C···O distance of 341.41(9) pm. rsc.org

| Hydrogen Bond Type | System | Donor-Acceptor Distance (pm) | Reference |

|---|---|---|---|

| F-H···N | Pyridine·HF | 247.2 (F···N) | researchgate.net |

| C-H···O (formyl) | N,N-Dimethylformamide | 329.41 (C···O) | rsc.org |

| C-H···O (methyl) | N,N-Dimethylformamide | 341.41 (C···O) | rsc.org |

The interplay of hydrogen bonding and other intermolecular forces leads to distinct aggregation patterns in the solid state. In crystalline N,N-dimethylformamide, molecules aggregate into cyclic tetramers and dimers through C-H···O bonds. acs.orgresearchgate.net The two independent molecules in the unit cell form four-membered centrosymmetric rings. rsc.org The structure of liquid DMF, however, can be described without significant hydrogen bonding, highlighting the difference in molecular arrangement between the solid and liquid phases. rsc.org The aggregation is driven by strong intermolecular hydrogen bonding, where molecules with N-H, O-H, or F-H bonds act as hydrogen bond donors, and molecules with N, O, or F atoms act as acceptors. youtube.comnih.gov

Structural Dynamics and Conformational Studies

N,N-dimethylformamide is a fluxional molecule, a characteristic that is evident in its spectroscopic properties. wikipedia.org Spectroscopic analysis indicates partial double bond character for both the C-N and C-O bonds. wikipedia.org This is supported by the C=O stretching frequency in the infrared spectrum, which appears at 1675 cm⁻¹, a lower value than that for a typical ketone. wikipedia.org

A key feature of DMF's structural dynamics is the hindered rotation around the (O)C-N bond. wikipedia.org At ambient temperatures, the ¹H NMR spectrum displays two distinct signals for the methyl groups, confirming this restricted rotation. As the temperature increases to near 100 °C, these two signals coalesce into a single peak, indicating that the rate of rotation has increased sufficiently on the NMR timescale. wikipedia.org Studies on compressed DMF crystals show that pressure induces subtle conformational changes, affecting torsion angles within the molecules. acs.orgresearchgate.net

Phase Behavior and Solid-Solid Phase Transitions of Hydrofluoride Complexes

Systems involving hydrogen fluoride are known to exhibit complex phase behavior, including the formation of multiple stable compounds and solid-solid phase transitions. For example, the thermal analysis of the tetramethylammonium (B1211777) fluoride-hydrogen fluoride system revealed several intermediary compounds, such as (CH₃)₄NF·2HF and (CH₃)₄NF·3HF, which undergo solid-solid phase transitions at specific temperatures. researchgate.net The low-temperature form of (CH₃)₄NF·2HF is stable below 83°C, while the high-temperature form of (CH₃)₄NF·3HF is stable above -87°C. researchgate.net Although specific data for N,N-dimethylformamide hydrofluoride is not detailed in the provided search results, the behavior of these related systems suggests that it would likely exhibit similarly complex phase diagrams and transitions. The compression of α-berkelium at room temperature, for instance, induces a transition to a β modification at 7 GPa, and further compression to 25 GPa results in another transition to a γ structure, showcasing how pressure can induce phase changes in solid materials. wikipedia.org

Computational and Theoretical Investigations of N,n Dimethylformamide Hydrofluoride Systems

Quantum Chemical Calculations on Complex Structures and Stabilities

Quantum chemical calculations have been instrumental in elucidating the intricate structures and energetics of complexes formed between N,N-dimethylformamide (DMF) and hydrogen fluoride (B91410) (HF). These studies have revealed the nature of the strong interactions that govern the formation of various stable molecular assemblies.

Density Functional Theory (DFT) has been widely employed to investigate the heterocomplexes of DMF and HF. researchgate.net Studies using the B3LYP functional with the 6-31++G(d,p) basis set have successfully characterized the structure, stability, and formation pathways of (HF)m(DMF)n heterocomplexes, where 'm' ranges from 1 to 4 and 'n' is 1 or 2. researchgate.net These calculations indicate that the primary tendency in the formation of these complexes is the addition of HF molecules to a cyclic (HF)mDMF fragment. researchgate.net This suggests that stable molecular forms in N,N-dimethylformamide solutions of hydrogen fluoride can be effectively modeled by considering (HF)mDMF complexes with a higher number of HF molecules (m = 5–10). researchgate.net

In complexes with a 1:1 stoichiometry, the interaction is characterized by a strong F-H⋯N hydrogen bond, with a calculated F⋯N distance of 247.2 (2) pm, making it one of the strongest known hydrogen bonds between fluorine and nitrogen atoms. researchgate.net As more HF molecules are added, the system evolves to contain pyridinium (B92312) cations and complex Hn-1Fn- anions, where the interactions are dominated by N-H⋯F hydrogen bonds between the cation and anion, as well as F-H⋯F bonds within the anionic clusters. researchgate.net The nature of these interactions transitions from discrete ionic pairs to more extended one-dimensional structures as the number of HF molecules increases. researchgate.net

Molecular dynamics simulations using an OPLS all-atom force field for DMF have also shed light on the local order and the formation of weak C-H⋯O hydrogen bonds in pure DMF. researchgate.net When mixed with water, significant composition dependence is observed, driven by the polarizable amido group of DMF and the clustering nature of water. researchgate.net

Table 1: Calculated Interaction Energies and Structural Parameters for (HF)m(DMF)n Complexes using DFT

| Complex | m | n | Interaction Type | Key Distances (pm) | Reference |

|---|---|---|---|---|---|

| HF·DMF | 1 | 1 | F-H⋯N Hydrogen Bond | F⋯N = 247.2 | researchgate.net |

| (HF)2·DMF | 2 | 1 | Ionic Pair with N-H⋯F and F-H⋯F Bonds | - | researchgate.net |

| (HF)3·DMF | 3 | 1 | Ionic Pair with N-H⋯F and F-H⋯F Bonds | - | researchgate.net |

| (HF)4·DMF | 4 | 1 | One-dimensional Ribbon Structure | - | researchgate.net |

| (DMF)2·HCl | 1 | 2 | Strengthened Hydrogen Bond | - | researchgate.net |

| (DMF·HCl)2 | 2 | 2 | Quasi-symmetric O···H···Cl Hydrogen Bridges | - | researchgate.net |

Ab initio and other high-level computational methods provide a more rigorous theoretical framework for studying these systems, often serving as a benchmark for DFT calculations. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been utilized to investigate the energetics and structures of hydrogen-bonded complexes. For instance, calculations at the MP2(full)/6-311++G(d,p) level, with further optimization at MP2(full)/6-311++G(3df,3pd), have been used to characterize HF clusters and their complexes with various organic molecules, providing a detailed understanding of their interaction energies. nih.gov

These high-level calculations have confirmed that in the 1:1 complex of pyridine (B92270) with HF, the base is not protonated by the acid, providing a clear observation of the F-H⋯N hydrogen bond. researchgate.net Anharmonic vibrational frequency calculations for (HF)n and mixed (HF)n(H2O)n clusters, using potential energy surfaces obtained at the MP2/TZP level, have shown good agreement with experimental data for the stiff intramolecular modes, validating the accuracy of the MP2 method in describing the coupling between intramolecular and intermolecular degrees of freedom. nih.gov

Furthermore, ab initio molecular dynamics simulations have been employed to study systems like phosphoric acid-N,N-dimethylformamide mixtures, revealing that neutral molecules are the dominant species. nih.gov These simulations provide insights into the concentration dependence of hydrogen bonding and the probability of proton transfer.

Table 2: Comparison of Computational Methods for Hydrogen Fluoride Systems

| Method | Basis Set | System Studied | Key Findings | Reference |

|---|---|---|---|---|

| B3LYP | 6-31++G(d,p) | (HF)m(DMF)n | Structure, stability, and formation paths. | researchgate.net |

| MP2(full) | 6-311++G(d,p), 6-311++G(3df,3pd) | (HF)n, HF·H2O, HF complexes | Systematic QM characterization of structure and energetics. | nih.gov |

| CCSD(T) | aug-cc-pVXZ (X=D,T,Q,5) | HF, (HF)2, HF·H2O | High-accuracy structures and energies. | nih.gov |

| MP2 | TZP | (HF)n, (HF)n(H2O)n | Anharmonic vibrational frequencies and intensities. | nih.gov |

| Car-Parrinello MD | - | H3PO4-DMF mixtures | Dominance of neutral species and H-bonding characteristics. | nih.gov |

Simulation of Hydrogen Bonding Networks and Proton Transfer Processes

Simulations of hydrogen bonding networks and proton transfer are crucial for understanding the dynamic behavior of N,N-dimethylformamide hydrofluoride in solution. Born-Oppenheimer molecular dynamics simulations have been used to study the local intermolecular structure in liquid N-methylformamide, a related system, revealing different types of hydrogen bonding interactions. arxiv.org

In the context of N,N-dimethylformamide and hydrogen fluoride, ab initio molecular dynamics studies on similar systems, such as phosphoric acid-DMF mixtures, have shown that proton transfer from the acid to the oxygen atom of the C=O group in DMF is highly probable at certain concentrations. nih.gov Specifically, a significant fraction of protonated DMF is observed when the mole fraction of phosphoric acid is higher than 0.37. nih.gov Intermolecular proton transfer between the acid species themselves is also observed at higher acid concentrations. nih.gov

Theoretical studies on proton transfer in other systems, such as the N-Hydroxy-Methylen-Formamide dimer, have highlighted the catalytic role of assisting molecules like water. scirp.org The barrier heights for proton transfer are significantly lowered in the presence of a catalyst, emphasizing the importance of the local environment. scirp.org Machine learning-based potential energy surfaces have also been developed to study double proton transfer in hydrated formic acid dimers, providing detailed molecular-level insights into the reaction dynamics. rsc.org

Theoretical Mechanistic Studies of Reactions Involving Formamide, N,N-dimethyl-, hydrofluoride

Computational studies have been instrumental in elucidating the mechanisms of reactions where N,N-dimethylformamide acts not just as a solvent but also as a reactant. While specific studies on the hydrofluoride salt are less common, the principles derived from the study of DMF reactions are highly relevant.

For instance, the hydrolysis of N,N-dimethylformamide has been investigated using computational tools to explore the complex reaction parameter space. rsc.org Statistical analysis and machine learning models have shown that the addition of strong acids induces hydrolysis. rsc.org

Theoretical studies on the atmospheric degradation of DMF by OH radicals have employed high-level quantum chemical calculations (CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ) combined with statistical rate theory. rsc.orgresearchgate.net These studies have successfully predicted rate coefficients and initial branching ratios that are in good agreement with experimental results, providing a detailed, quantum chemistry-supported degradation mechanism. rsc.orgresearchgate.net

Furthermore, the role of DMF as a source of various functional groups in organic synthesis has been mechanistically investigated. For example, in the synthesis of arylcarboxamides from aryl halides, a proposed mechanism involves the Heck-type addition of the aryl halide to an iminium species derived from DMF, followed by β-hydride elimination. nih.gov In other reactions, DMF can act as a source of oxygen for α-hydroxylation reactions. nih.gov

Spectroscopic Characterization of N,n Dimethylformamide Hydrofluoride

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the structure of molecular complexes, particularly for elucidating hydrogen bonding. acs.org These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. acs.org For molecules with a center of symmetry, IR-active vibrations are Raman-inactive and vice-versa, but for non-symmetrical molecules, some bands can be active in both, though their intensities will differ. acs.org

In the context of the N,N-dimethylformamide-hydrofluoride system, the formation of a hydrogen bond between the carbonyl oxygen of DMF and the hydrogen of HF leads to distinct changes in their vibrational spectra. The C=O stretching vibration in the DMF molecule is particularly sensitive to its environment. researchgate.net In a non-coordinating solvent like carbon tetrachloride, the C=O stretching band of the DMF monomer appears around 1686.2 cm⁻¹. researchgate.netbsu.by Upon hydrogen bonding with HF, this band is expected to shift to a lower frequency (a red shift). This shift is indicative of the weakening of the C=O double bond due to the donation of electron density from the oxygen atom to the hydrogen bond.

Similarly, the H-F stretching vibration is significantly affected. In the gas phase, monomeric HF has a very high stretching frequency. Upon forming a hydrogen bond with DMF, the H-F bond is weakened and elongated, resulting in a substantial red shift and broadening of the ν(H-F) band in the IR spectrum. capes.gov.br The extent of this shift provides a measure of the hydrogen bond strength.

While detailed experimental spectra for the specific DMF-HF complex are not extensively published in the provided results, the principles can be inferred from studies of similar hydrogen-bonded systems and the vibrational spectroscopy of DMF itself. acs.orgrsc.org For instance, the dimerization of formic acid through hydrogen bonding results in a significant red shift and broadening of the ν(O-H) band and a decrease in the split between the ν(C=O) and ν(C–O) modes. acs.org Similar effects would be anticipated for the DMF-HF complex. Theoretical calculations, such as those using Density Functional Theory (DFT), have been successfully used to model the vibrational spectra of DMF and its dimers, providing a basis for interpreting experimental data. researchgate.netbsu.bynih.gov

Table 1: Expected Vibrational Frequency Shifts in DMF upon Hydrogen Bonding with HF

| Vibrational Mode | Typical Frequency (Free DMF) | Expected Shift upon H-Bonding with HF | Reason for Shift |

|---|---|---|---|

| ν(C=O) | ~1670-1690 cm⁻¹ researchgate.netbsu.by | Red Shift (to lower frequency) | Weakening of the carbonyl double bond due to electron donation to the hydrogen bond. |

| ν(H-F) | ~3961 cm⁻¹ (Monomer) capes.gov.br | Significant Red Shift & Broadening | Weakening and elongation of the H-F bond upon formation of the O···H-F hydrogen bond. |

| δ(C-H) (formyl) | ~1390 cm⁻¹ | Blue or Red Shift | Changes in the electronic environment of the C-H bond upon complexation. |

This table is based on established principles of vibrational spectroscopy and data for related systems.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Complexation Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing the electronic environment of nuclei and is invaluable for studying complex formation in solution. nih.govmuni.cz For the N,N-dimethylformamide-hydrofluoride system, ¹H and ¹⁹F NMR are particularly informative.

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nucleus is highly sensitive to its chemical environment. illinois.eduresearchgate.net In the free, gaseous fluoride (B91410) anion (F⁻), the nucleus is highly shielded. researchgate.net Upon solvation or complexation, such as in the DMF-HF adduct, the ¹⁹F nucleus becomes progressively deshielded, resulting in a chemical shift to a less negative (or more positive) value. researchgate.net This deshielding is caused by the solvent- or complex-induced paramagnetic shielding effects. researchgate.net The magnitude of the ¹⁹F chemical shift change upon complexation with DMF can provide insight into the nature and strength of the interaction. Furthermore, spin-spin coupling between the hydrogen and fluorine nuclei (J-coupling, specifically ¹JHF) can be observed, providing direct evidence of the H-F bond within the complex. nih.gov

¹H NMR Spectroscopy: The proton of hydrogen fluoride experiences a significant downfield shift upon forming a hydrogen bond with the carbonyl oxygen of DMF. This is due to the deshielding effect of the electron-withdrawing oxygen atom. The chemical shift of the formyl proton in DMF may also be affected, though to a lesser extent, due to the electronic redistribution upon complexation. Studies on related systems show that ¹H NMR chemical shift disparities can be used to analyze hydrogen bonding effects in DMF-water mixtures. researchgate.net

Two-dimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the ¹H and ¹⁹F signals, confirming the proximity of these nuclei within the complex and allowing for the precise measurement of heteronuclear coupling constants (nJHF). nih.govresearchgate.net

Table 2: Illustrative NMR Data for DMF-HF Complexation

| Nucleus | Observation | Interpretation |

|---|---|---|

| ¹⁹F | Deshielding (shift to less negative ppm values) compared to free fluoride. researchgate.net | Formation of the DMF···H-F complex, where the fluorine environment is altered by the interaction. |

| ¹H (of HF) | Significant downfield shift. | Deshielding of the proton due to its involvement in the strong O···H-F hydrogen bond. |

| ¹H (of DMF) | Smaller shifts in formyl and methyl proton signals. researchgate.net | Minor changes in the electronic structure of the DMF molecule upon complexation. |

| nJHF Coupling | Observation of through-bond spin-spin coupling. nih.gov | Direct evidence of the covalent H-F bond and its interaction within the complex. |

This table is a representation of expected NMR phenomena based on general principles and findings from related studies.

Electronic Spectroscopy (UV-Vis) in the Context of Hydrogen Fluoride Interactions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The electronic absorption spectrum of N,N-dimethylformamide has been studied in detail, showing transitions in the vacuum ultraviolet (VUV) region. nih.govresearchgate.net These transitions are primarily of the n → π* and π → π* type, involving the non-bonding electrons on the oxygen and nitrogen atoms and the π-system of the carbonyl group. nih.gov

The interaction with hydrogen fluoride, a strong proton donor, can significantly perturb these electronic energy levels. The formation of a hydrogen bond with the carbonyl oxygen atom of DMF stabilizes the n-orbital on the oxygen. This stabilization increases the energy required to excite an electron from this non-bonding orbital to the π* anti-bonding orbital. Consequently, a blue shift (hypsochromic shift) of the n → π* transition is expected upon the formation of the DMF-HF complex.

Table 3: Predicted UV-Vis Spectral Shifts for DMF in a Hydrofluoride Medium

| Transition | Typical λmax (in non-polar solvent) | Expected Shift in HF | Rationale |

|---|---|---|---|

| n → π * | ~200-220 nm | Blue Shift (to shorter wavelength) | Stabilization of the non-bonding (n) orbital on the carbonyl oxygen due to strong hydrogen bonding, increasing the transition energy. |

| π → π * | ~170-190 nm | Smaller Shift (Red or Blue) | The π and π* orbitals are also affected by the interaction, but typically to a lesser extent than the n-orbital. |

This table is based on established principles of electronic spectroscopy and solvent effects.

Cyclic Voltammetry for Electrochemical Behavior in Hydrofluoride Media

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of species in solution. sciepub.com It can determine whether a substance undergoes oxidation or reduction and whether these processes are reversible, quasi-reversible, or irreversible. sciepub.com

Studies on the electrochemical oxidation of DMF show that it does not typically undergo direct electron transfer at the electrode surface but is oxidized indirectly via electrochemically generated reactive species like hydroxyl radicals. nih.gov The electrochemical behavior is highly dependent on the supporting electrolyte and solvent system. nih.govumich.edu

In a hydrofluoride medium, the conditions are highly corrosive and require specialized equipment. edaq.com The presence of HF would significantly alter the electrochemical environment. The fluoride ion (F⁻) itself can participate in electrochemical processes at the electrode-electrolyte interface. researchgate.net For the DMF-HF complex, the electrochemical window of the solvent system would be a critical parameter. The strong interaction between DMF and HF could potentially stabilize or destabilize intermediates formed during redox reactions, thereby shifting the oxidation or reduction potentials compared to other media.

Given that DMF can be indirectly oxidized, the presence of HF could influence the generation of oxidizing species at the anode. The high acidity of the medium would also play a crucial role, as the activity of many electrochemically generated radicals is pH-dependent. nih.gov For instance, the protonation of anion radicals formed during reduction can be studied using CV, a process that would be highly relevant in an acidic hydrofluoride medium. researchgate.net

Table 4: Factors Influencing the Cyclic Voltammetry of DMF in Hydrofluoride Media

| Factor | Influence on Electrochemical Behavior | Reference |

|---|---|---|

| Solvent/Electrolyte System | Defines the potential window and the nature of charge carriers. HF is a highly corrosive and reactive medium. | edaq.com |

| Indirect Oxidation | DMF oxidation is likely indirect, mediated by species formed from the electrolyte (e.g., from water or F⁻ ions). | nih.gov |

| Complexation | The formation of the [DMF-H]⁺F⁻ complex alters the electronic properties of DMF, potentially affecting its oxidation/reduction potential. | N/A |

| Acidity (pH) | The high acidity of the medium affects the stability and reactivity of intermediates and the nature of electrogenerated radicals. | nih.gov |

Role of N,n Dimethylformamide Hydrofluoride in Advanced Synthetic Methodologies

Formylation and Related Carbonyl Functionalization Reactions

N,N-dimethylformamide is a well-established source for the formyl group in various reactions, most notably the Vilsmeier-Haack reaction. wikipedia.orgnih.gov The formation of N,N-dimethylformamide hydrofluoride can facilitate or participate in formylation and other carbonyl functionalization reactions. The presence of a strong acid like HF can activate the DMF molecule, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This activation is analogous to the initial step in the formation of the Vilsmeier reagent, where DMF reacts with an acid chloride like thionyl chloride or oxalyl chloride. wikipedia.orgnih.gov

In this context, the N,N-dimethylformamide hydrofluoride complex can be considered a precursor to a highly reactive formylating agent. The protonation of the carbonyl oxygen of DMF by HF increases the electrophilicity of the carbonyl carbon, which can then be attacked by a suitable nucleophile. This pathway is particularly relevant for the formylation of activated aromatic rings or sensitive substrates where traditional Vilsmeier conditions might be too harsh. commonorganicchemistry.com Furthermore, DMF can serve as a source for amidation, and its reactivity is enhanced by acid catalysis. nih.govnih.gov For instance, triflic acid has been shown to catalyze the formylation of tetrahydroisoquinoline using DMF. nih.gov The hydrofluoride complex provides both the activating acid and the formyl source in a single entity.

An interesting related functionalization is the electrochemically driven syn-diformyloxylation of vinylarenes, where DMF acts as the oxygen source to generate protected syn-1,2-diols. nih.gov While this reaction uses trifluoroacetic acid, the principle of activating DMF for nucleophilic attack is similar. The hydrofluoride complex could potentially mediate analogous transformations, with the fluoride (B91410) or hydrofluoride anion influencing the reaction pathway.

| Reaction Type | Substrate Example | Reagent(s) | Role of DMF/HF Complex | Product Type |

| Vilsmeier-Haack Type Formylation | Activated Arenes | DMF, HF (in situ) | Source of electrophilic formyl group | Aryl Aldehydes |

| Amine Formylation | Benzylamine, Tetrahydroisoquinoline | DMF, Acid Catalyst (e.g., HF) | Activated formyl source | N-Formylated Amines |

| Carbonyl Functionalization | Vinylarenes | DMF, Acid, Electrochemical Oxidation | Oxygen source, nucleophile | Protected 1,2-diols |

Catalytic Applications in Acid-Catalyzed Chemical Transformations

The N,N-dimethylformamide hydrofluoride complex is inherently acidic due to the presence of hydrogen fluoride. This acidity allows it to function as a Brønsted acid catalyst in various chemical transformations. Unlike anhydrous HF, which can be difficult to handle, the DMF complex offers a more convenient and potentially more selective acidic medium, soluble in organic solvents. researchgate.net The basicity of the DMF molecule modulates the acidity of HF, creating a tailored acidic environment that can be advantageous for specific reactions.

This complex can catalyze reactions that require protonation of a substrate to initiate a transformation. Examples include esterifications, transesterifications, and the hydrolysis of protecting groups. A key area where such catalysis is relevant is in peptide synthesis. The cleavage of Boc protecting groups, for instance, is an acid-catalyzed process where N,N-dimethylformamide hydrofluoride could serve as the acidic agent. acs.org Similarly, it can act as a catalyst in the synthesis of acyl halides from carboxylic acids, a reaction where DMF itself is known to be a catalyst via the formation of a Vilsmeier-type intermediate. wikipedia.orgnih.gov The addition of HF would accelerate the formation of this catalytic species.

The hydrolysis of DMF itself, which can be induced by strong acids, generates formic acid and dimethylamine (B145610). chemrxiv.org These products can then participate in or modulate the course of a reaction. In the context of metal-organic framework (MOF) synthesis, these in situ generated species act as modulators, influencing crystal growth and structure. acs.orgresearchgate.net Therefore, N,N-dimethylformamide hydrofluoride can be seen not just as a catalyst but as a "pro-catalyst" or "pro-modulator" system.

| Catalytic Process | Substrate Type | Function of DMF-HF Complex | Key Transformation |

| Protecting Group Cleavage | Boc-protected amines | Brønsted Acid Catalyst | Deprotection |

| Acyl Halide Synthesis | Carboxylic Acids | Catalyst for Imidoyl Halide Formation | Conversion of -COOH to -COX |

| Esterification | Carboxylic Acids, Alcohols | Brønsted Acid Catalyst | Formation of Ester Linkage |

| MOF Synthesis Modulation | Metal salts, Organic linkers | Pro-modulator (generates formic acid) | Control of MOF topology and defects |

As a Reagent in Fluorination and Halogenation Reactions

One of the most direct applications of N,N-dimethylformamide hydrofluoride is as a reagent for fluorination and other halogenation reactions. Hydrogen fluoride complexes with organic bases like pyridine (B92270) (e.g., Pyridinium (B92312) poly(hydrogen fluoride) or Olah's reagent) are well-known, convenient, and effective fluorinating agents that are less volatile than pure HF. researchgate.net The DMF-HF complex functions similarly, providing a source of nucleophilic fluoride ions in an organic-soluble medium.

This reagent system can be employed for a variety of fluorination reactions, including:

Hydrofluorination of olefins: The addition of H and F across a double bond. researchgate.net

Halofluorination of olefins: The addition of a halogen (e.g., Br, Cl) and fluorine across a double bond. researchgate.net

Deaminative fluorination: The conversion of amino groups (e.g., in aminoarenes or α-amino acids) to fluoro groups via diazotization followed by fluoro-dediazoniation. researchgate.net

The composition of the HF-base solution can significantly influence the reaction's effectiveness, particularly in the diazotization step. researchgate.net By analogy, varying the ratio of DMF to HF allows for the tuning of the reagent's reactivity. Furthermore, solutions of other alkali halides in the DMF-HF medium can serve as effective halogenating agents for alcohols (via SN2 displacement) or for aminoarenes through in situ diazotization. researchgate.net

| Halogenation Type | Substrate | Reagent System | Product | Ref. |

| Hydrofluorination | Olefins | DMF-HF | Fluoroalkane | researchgate.net |

| Halofluorination | Olefins | DMF-HF, NBS/NCS | Halofluoroalkane | researchgate.net |

| Deaminative Fluorination | Aminoarenes | DMF-HF, NaNO₂ | Fluoroarene | researchgate.net |

| Halogenation of Alcohols | Alcohols | DMF-HF, KX (X=Cl, Br, I) | Alkyl Halide | researchgate.net |

Application in Solvothermal Synthesis, Particularly for Metal-Organic Frameworks

Solvothermal synthesis, especially for the production of metal-organic frameworks (MOFs), frequently employs DMF as the solvent. wikipedia.orgresearchgate.net In this context, the role of DMF often extends beyond that of a simple solvent. Under the high temperatures of solvothermal synthesis (typically 120 °C or higher), DMF can decompose. researchgate.netresearchgate.net Acid- or base-catalyzed hydrolysis of DMF yields formic acid and dimethylamine. chemrxiv.orgresearchgate.net These decomposition products, particularly formic acid, act as "modulators" in MOF synthesis. Modulators compete with the primary organic linker for coordination to the metal centers, thereby controlling the kinetics of crystal nucleation and growth. This control is crucial for obtaining high-quality, crystalline MOF materials and can even dictate the resulting framework topology. acs.org

When hydrogen fluoride is present, either added directly or generated from a fluoride-containing precursor, it forms the N,N-dimethylformamide hydrofluoride complex. This complex significantly alters the reaction conditions. The increased acidity accelerates the hydrolysis of DMF, leading to a higher concentration of the formic acid modulator. chemrxiv.org This can have a profound effect on the final MOF structure. For example, in the synthesis of zirconium-based MOFs, changing the reaction medium from a DMF/formic acid system to a water/formic acid system can lead to different framework structures (e.g., from UiO-66 to NUS-36). acs.org The in situ generation of formic acid from the DMF-HF complex provides a powerful tool for tuning these reaction conditions and directing the synthesis toward desired MOF architectures. The use of partially fluorinated linkers in conjunction with DMF in solvothermal synthesis has also been shown to produce novel fluorinated MOFs (F-MOFs). setu.ie

| MOF System | Solvent/Modulator System | Role of DMF-HF | Effect on Synthesis | Ref. |

| General MOF Synthesis | DMF | Solvent, pro-modulator | DMF decomposes to formic acid, which modulates crystal growth. | researchgate.net |

| Zirconium MOFs (e.g., UiO-66) | DMF, Formic Acid | Source of formic acid modulator via acid-catalyzed hydrolysis | Controls framework defects and topology. | acs.org |

| Fluorinated MOFs (F-MOFs) | DMF, Fluorinated Linker | Solvent, potential HF source if linker degrades | Yields F-MOFs with potentially altered gas adsorption or magnetic properties. | setu.ie |

| MOF-5 | DMF | Solvent | Enables dissolution of precursors (Zn(NO₃)₂·6H₂O and H₂BDC) for solvothermal reaction. | researchgate.net |

Influence on Reaction Mechanisms and Stereoselectivity in Organic Synthesis

The N,N-dimethylformamide hydrofluoride complex can exert significant influence over reaction mechanisms and stereochemical outcomes. This influence arises from its dual nature as both a proton source and a potential hydrogen-bond donor/acceptor, as well as the steric bulk of the complex itself.

In reactions proceeding through charged intermediates or transition states, the DMF-HF complex can stabilize or destabilize these species, thereby altering the reaction pathway. For instance, in an electrophilic addition to an alkene, the complex could deliver a proton and a fluoride ion in a specific geometric arrangement, favoring an anti-addition mechanism, similar to what is observed in halohydrin formation. youtube.com

Stereoselectivity is often governed by subtle non-covalent interactions in the transition state. The ability of the DMF-HF complex to form specific hydrogen bonds can be crucial. In a Pd-catalyzed hydroamidation of alkynes, intramolecular hydrogen bonding between an amido proton and a carbonyl group was found to be responsible for the selective formation of the Z-enamide isomer. organic-chemistry.org A similar principle applies to the DMF-HF complex, which could participate in intermolecular hydrogen bonding within a transition state assembly, directing the approach of a reagent to one face of a prochiral substrate, thus inducing stereoselectivity. An electrochemical diformyloxylation of vinylarenes was developed that proceeds with high syn-diastereoselectivity, a result attributed to the role of the trifluoroacetate (B77799) ion in capturing a carbocation intermediate. nih.govrsc.org The hydrofluoride complex could play an analogous role, where the [HnFn+1]- anion directs the subsequent nucleophilic attack by a DMF molecule, controlling the stereochemistry.

| Reaction Type | Key Feature | Proposed Influence of DMF-HF Complex | Stereochemical Outcome |

| Electrophilic Addition | Halonium-like intermediate | Directed nucleophilic attack by F⁻ or DMF | Anti-addition or specific diastereomer |

| Catalytic Hydroamidation | Vinyl-palladium intermediate | Intermolecular H-bonding stabilizes one transition state over another | Z- or E-selectivity |

| Electrochemical Dioxygenation | Carbocation intermediate | Ion-pairing and directed nucleophilic attack by DMF | syn- or anti-selectivity |

| Asymmetric Synthesis | Chiral transition state | Acts as a bulky, chiral-like proton source or H-bond donor | Enantioselectivity |

Future Directions and Emerging Research Avenues for N,n Dimethylformamide Hydrofluoride

Exploration of Novel Hydrofluoride Complex Derivatives and Polymeric Forms

The interaction between N,N-dimethylformamide and hydrogen fluoride (B91410) is not limited to a simple 1:1 adduct. Research indicates the formation of more complex heterocomplexes, denoted as (HF)m(DMF)n, where multiple molecules of HF associate with one or more molecules of DMF. researchgate.net Quantum chemical calculations have been employed to study the structure and stability of various configurations, including those with m = 1–4 and n = 1, 2. researchgate.net

A primary trend observed in these systems is the addition of hydrogen fluoride molecules to a cyclic (HF)mDMF fragment. researchgate.net This suggests the potential for creating a range of stable molecular forms with varying HF content, effectively tuning the reactivity and properties of the reagent. The study of these higher-order complexes is a significant avenue for future research. By analogy with other systems, such as dimethyl ether/poly(hydrogen fluoride) (DMEPHF), it is conceivable that stable, polymeric forms of DMF-HF could be synthesized and characterized. nih.gov In the DME-5HF complex, for instance, a cyclic poly(hydrogen fluoride) bridged structure has been suggested by DFT calculations and NMR data. nih.gov Exploring similar polymeric or "poly-HF" structures with DMF could lead to new reagents with unique fluorinating capabilities and handling characteristics.

The development of such derivatives could involve the systematic variation of the DMF-to-HF ratio and the investigation of their structural and reactive properties. This research could yield a library of DMF-hydrofluoride complexes with tailored acidities and nucleophilicities.

Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A deeper understanding of the structure, stability, and behavior of N,N-dimethylformamide hydrofluoride complexes relies heavily on the synergy between advanced spectroscopic methods and high-level computational chemistry.

Quantum chemical calculations, particularly those using density functional theory (DFT), have proven invaluable. The B3LYP/6-31++G(d, p) level of theory, for example, has been used to investigate the structure, stability, and formation pathways of (HF)m(DMF)n heterocomplexes. researchgate.net These computational models allow researchers to predict the most stable geometries, calculate binding energies, and understand the nature of the hydrogen bonds that define these complexes. Such calculations can guide experimental work by identifying promising complex stoichiometries for synthesis. researchgate.net

Table 1: Computational Methods in the Study of HF Complexes

| Technique/Method | Application in HF Complex Characterization | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Studying structure, stability, and formation paths of heterocomplexes. | researchgate.net |

| B3LYP/6-31++G(d, p) | A specific DFT functional/basis set used to calculate properties of (HF)m(DMF)n complexes. | researchgate.net |

| Infrared (IR) Spectroscopy | Used to identify the stretching bands of HF within complexes, providing experimental evidence for their formation. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 19F NMR are used to characterize the structure of related poly(hydrogen fluoride) complexes. | nih.gov |

Experimentally, spectroscopic techniques provide crucial validation for theoretical models. Infrared (IR) spectroscopy has been used to identify the characteristic stretching frequencies of the HF molecule when it is part of a complex, with preliminary evidence for species like the (HF)5 complex being found in jet expansions. researchgate.net For related systems, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) has been essential for structural characterization in the solution phase. nih.gov The application of more advanced, multi-dimensional NMR techniques and potentially solid-state NMR for polymeric forms could provide unprecedented detail about the connectivity and dynamics within DMF-HF complexes.

Untapped Synthetic Applications and Catalytic Paradigms in Fluoroorganic Chemistry

While DMF-HF is a known fluorinating agent, its full potential in modern organic synthesis remains to be exploited, particularly within new catalytic paradigms. A major emerging trend is the development of "designer" HF-based reagents where the organic base is chosen to modulate acidity and ensure compatibility with sensitive catalysts. acs.orgnih.gov

Research into complexes like N,N'-Dimethylpropyleneurea-HF (DMPU-HF) has shown that by using a weakly coordinating and non-basic hydrogen-bond acceptor, it is possible to create a nucleophilic fluorinating reagent that retains high acidity and is compatible with cationic metal catalysts, such as gold. acs.orgtcichemicals.com This approach has been successfully applied to the highly regioselective mono- and dihydrofluorination of alkynes. acs.orgnih.gov

This paradigm offers a clear future direction for DMF-HF. The exploration of DMF-HF and its derivatives as the fluoride source in transition-metal-catalyzed reactions is a promising and relatively untapped area. Given that DMF is a common solvent and reagent in many catalytic processes, such as the Heck reaction, its hydrofluoride complex could offer unique reactivity profiles. wikipedia.org Potential applications could include:

Metal-Catalyzed Hydrofluorination: Utilizing DMF-HF in gold, silver, or other metal-catalyzed additions of HF to unsaturated bonds (alkenes, alkynes).

Fluorinative Cyclizations: Employing DMF-HF in fluoro-Prins or similar cyclization reactions to construct complex fluoroheterocycles. tcichemicals.com

Ring-Opening Fluorinations: Investigating the reaction of DMF-HF with strained rings like epoxides or aziridines, potentially catalyzed by Lewis acids.

The key will be to understand how the DMF component of the complex interacts with the catalyst and substrates, and how the stoichiometry of the (HF)m(DMF)n complex influences reaction outcomes.

Understanding Complex Solvent-Solute Interactions in Concentrated Hydrogen Fluoride-N,N-Dimethylformamide Systems

N,N-dimethylformamide is a polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. wikipedia.orgebi.ac.uk When hydrogen fluoride is the solute, the interactions are far from simple dissolution. Instead, a series of strongly interacting molecular complexes are formed, as discussed previously. researchgate.net Understanding the equilibrium between these different (HF)m(DMF)n species in concentrated solutions is a critical research challenge.

Future research in this area will likely focus on developing a comprehensive model of the solution structure. This involves determining which complexes are the predominant species at various concentrations and temperatures. Quantum chemical calculations suggest that obtaining data on the structure and properties of stable molecular forms that prevail in these solutions is achievable by modeling larger (HF)mDMF complexes where m ranges from 5 to 10. researchgate.net

Experimental techniques that can probe solution-phase structure will be vital. Advanced NMR methods, including diffusion-ordered spectroscopy (DOSY), could help identify the different-sized complexes coexisting in solution. High-pressure structural studies, which have been used to investigate the packing and intermolecular interactions of pure DMF, could be extended to the DMF-HF system to understand how compression affects the hydrogen-bonding network. acs.org A complete picture of these solvent-solute interactions will not only be of fundamental interest but will also allow for more rational control and design of reactions where this mixture is used as a fluorinating medium.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N,N-dimethylformamide hydrofluoride for laboratory use?

- Methodology : Synthesis typically involves reacting N,N-dimethylformamide (DMF) with hydrogen fluoride (HF) under controlled anhydrous conditions. Purification is achieved via vacuum distillation (<1 mmHg) to remove excess HF and impurities. Ensure the use of corrosion-resistant materials (e.g., PTFE-lined reactors) due to HF’s reactivity. Purity verification requires Karl Fischer titration for water content (<0.01%) and ion chromatography for residual fluoride .

Q. Which spectroscopic techniques are most effective for characterizing N,N-dimethylformamide hydrofluoride?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H deformation at ~1550 cm⁻¹) and interactions with HF .

- NMR : Use -NMR to resolve methyl proton signals (δ ~2.7–3.1 ppm) and -NMR to confirm fluoride coordination (δ ~−150 to −160 ppm) .

- UV-Vis : Monitor electronic transitions in the 200–300 nm range to assess solvent interactions .

Q. How should researchers safely handle and store N,N-dimethylformamide hydrofluoride to prevent decomposition?

- Methodology : Store in airtight, PTFE-coated containers under inert gas (argon/nitrogen) at ≤4°C. Avoid exposure to moisture or bases, which can trigger HF release. Conduct regular stability checks via thermogravimetric analysis (TGA) to detect mass loss indicative of decomposition .

Advanced Research Questions

Q. What computational approaches are suitable for modeling tautomerization and fluoride coordination in N,N-dimethylformamide hydrofluoride?

- Methodology : Density Functional Theory (DFT) methods (e.g., B3LYP/cc-pVTZ or wB97X-D/6-311++G(2df,2p)) optimize geometry and energy profiles for tautomers. Compare calculated bond lengths (e.g., C=O vs. C-N) with experimental X-ray or neutron diffraction data. Solvent effects can be modeled using implicit solvation (e.g., PCM) .

Q. How do pyrolysis conditions influence the decomposition pathways of N,N-dimethylformamide hydrofluoride?

- Methodology : Use tubular reactors coupled with GC-MS to analyze volatile products (e.g., HF, CO, dimethylamine) under varying temperatures (300–800°C) and pressures (1–10 atm). Kinetic modeling (e.g., Arrhenius plots) quantifies activation energies for primary decomposition steps, such as C-N bond cleavage or HF elimination .

Q. How can researchers resolve contradictions in reported thermal stability data for N,N-dimethylformamide hydrofluoride?

- Methodology : Replicate conflicting studies under standardized conditions (e.g., TGA at 10°C/min in N₂). Compare impurity profiles (e.g., residual water via Karl Fischer) and assess crystallinity via XRD. Use ab initio calculations to identify metastable phases or solvent-clathrate interactions that may alter stability .

Q. What analytical strategies detect trace HF release during solvent applications of N,N-dimethylformamide hydrofluoride?

- Methodology : Deploy fluoride-selective electrodes or ion chromatography with conductivity detection (detection limit: ~0.1 ppm). For in situ monitoring, use FTIR with a gas cell to track HF vapor (absorption band at ~3960 cm⁻¹) during reactions .

Methodological Notes

- Experimental Design : Always include control experiments (e.g., pure DMF or HF-free systems) to isolate the hydrofluoride’s effects.

- Data Validation : Cross-reference spectroscopic and computational results with databases like NIST Chemistry WebBook for accuracy .

- Safety Compliance : Adhere to OSHA/NIOSH guidelines for HF exposure limits (TWA: 3 ppm) and use fume hoods with HF scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.